Product packaging for PQDVKFP(Cat. No.:CAS No. 153299-82-2)

PQDVKFP

Cat. No.: B3342277
CAS No.: 153299-82-2
M. Wt: 829.9 g/mol
InChI Key: MFFBHXGACRCPGU-HDTZAMLJSA-N
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Description

Contextualization within Hepatitis C Virus Core Protein Research

To appreciate the significance of the (19-25) peptide, it is essential to first understand the broader context of the HCV Core protein.

The HCV Core protein is a multifunctional structural protein that is the first to be translated from the HCV genome. uw.edu Its primary and most well-understood function is to form the viral capsid, a protective shell that encapsulates the viral RNA genome. uw.edunih.gov This process, known as nucleocapsid assembly, is a critical step in the formation of new virus particles. uw.edu The core protein achieves this by oligomerizing around the viral RNA, using it as a scaffold. uw.eduuw.edu

Beyond its structural role, the HCV Core protein is deeply involved in various cellular processes. It interacts with a multitude of host cell proteins and influences pathways such as gene transcription, lipid metabolism, and apoptosis (programmed cell death). nih.govoup.com The protein is known to localize to the endoplasmic reticulum (ER), mitochondria, and the surface of lipid droplets, which are crucial for the production of infectious virus particles. nih.govfrontiersin.orgresearchgate.net Furthermore, the core protein has been implicated in the development of HCV-associated liver diseases, including steatosis (fatty liver), cirrhosis, and hepatocellular carcinoma (HCC). nih.govnih.govoncohemakey.com Its ability to modulate host immunity and inflammation is also a key area of research. nih.gov

The mature HCV Core protein is structurally organized into distinct domains, with Domain 1 (D1) being of particular importance. uw.edunih.gov D1 is the N-terminal, hydrophilic portion of the protein, encompassing approximately the first 117 amino acids. nih.govnih.gov This domain is rich in basic amino acid residues, a characteristic that facilitates its primary function of binding to the negatively charged viral RNA. nih.govfrontiersin.org

Functionally, the D1 domain is not only critical for RNA binding and the subsequent formation of the nucleocapsid but is also involved in the oligomerization of the core protein itself. nih.gov The intrinsic disorder of the N-terminal part of the core protein may explain why many interactions with both viral and host proteins have been mapped to residues within this domain. nih.gov Based on the distribution of charged amino acids, the D1 domain can be further subdivided into three basic clusters or sub-regions. nih.gov These sub-regions, along with specific residues within them, are crucial for various interactions, including with other HCV proteins like NS5A, which is important for the assembly of infectious viral particles. nih.govfrontiersin.org

Specific Focus on the (19-25) Region within Core Protein D1

Within the functionally significant D1 domain, smaller peptide sequences have been isolated and studied for their specific properties and potential roles.

The HCV Core Protein (19-25) is a heptapeptide (B1575542), meaning it consists of a chain of seven amino acids. Its specific sequence is Pro-Gln-Asp-Val-Lys-Phe-Pro. biorbyt.comlifetein.com This sequence corresponds to amino acid residues 19 through 25 of the full-length HCV Core protein. This particular fragment falls within the first basic domain (BD1) of the larger D1 domain. nih.gov The identification and synthesis of such specific peptides are standard practices in virology and biochemistry to investigate the function of discrete protein regions.

PropertyValue
Name HCV Core Protein (19-25)
Sequence Pro-Gln-Asp-Val-Lys-Phe-Pro
Alternate Name HCV Core Protein (19-25) peptide
CAS Number 153299-82-2
Molecular Formula C39H59N9O11
Molecular Weight 829.96

Short peptides derived from the HCV Core protein are valuable tools in research for several reasons. They can be used to map protein-protein interaction sites, identify immunodominant epitopes for vaccine development, and investigate the minimal sequences required for specific functions. plos.orgmicrobiologyresearch.org

Research has shown that peptides derived from the N-terminal domain of the core protein can have antiviral properties. asm.org For instance, certain peptides have been found to inhibit the dimerization of the core protein, a crucial step for nucleocapsid assembly, thereby blocking the production of infectious virus particles. microbiologyresearch.org Other studies have utilized core-derived peptides to probe interactions with host factors. For example, a study demonstrated that a peptide encompassing residues 16-36 of the core protein could bind to the host protein DDX3X and inhibit the replication of a specific HCV genotype. plos.orguky.edu These findings highlight the potential of short core-derived peptides as research probes and as a basis for developing novel antiviral strategies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H59N9O11 B3342277 PQDVKFP CAS No. 153299-82-2

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O11/c1-22(2)32(47-36(55)27(21-31(50)51)45-35(54)26(15-16-30(41)49)43-33(52)24-13-8-18-42-24)37(56)44-25(12-6-7-17-40)34(53)46-28(20-23-10-4-3-5-11-23)38(57)48-19-9-14-29(48)39(58)59/h3-5,10-11,22,24-29,32,42H,6-9,12-21,40H2,1-2H3,(H2,41,49)(H,43,52)(H,44,56)(H,45,54)(H,46,53)(H,47,55)(H,50,51)(H,58,59)/t24-,25-,26-,27-,28-,29-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBHXGACRCPGU-HDTZAMLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure, Conformation, and Dynamics of Hcv Core Protein 19 25

Advanced Structural Elucidation Methodologies Applied to Core Protein Fragments

The structural properties of the HCV core protein, particularly its N-terminal region which includes the 19-25 fragment, have been investigated using a combination of high-resolution spectroscopic techniques and computational methods. These approaches have been essential in characterizing the conformational landscape of this intrinsically disordered region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in defining the three-dimensional structure of fragments of the HCV core protein. Three-dimensional structure analysis by NMR has revealed the presence of a distinct helix-loop-helix motif within the N-terminal domain, specifically encompassing amino acids 17 to 37. This finding is of high relevance as the 19-25 fragment is located within the first helix of this motif.

The identified structure, available in the Protein Data Bank under the entry 1CWX, provides detailed atomic coordinates and insights into the local conformation. The amino acid sequence of the full helix-loop-helix motif is presented below.

Residue Number Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
17ProP
18ArgR
19ArgR
20GlnQ
21ProP
22IleI
23ProP
24LysK
25AlaA
26ArgR
27ArgR
28ProP
29GluE
30GlyG
31ArgR
32ThrT
33TrpW
34AlaA
35GlnQ
36ProP
37GlyG

Table 1: Amino Acid Sequence of the Helix-Loop-Helix Motif (residues 17-37) of HCV Core Protein.

While the broader N-terminal domain is largely disordered, NMR studies indicate that this specific segment can adopt a defined helical structure, which is likely crucial for its biological functions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins and peptides in solution. Studies on various fragments of the HCV core protein, including those containing the 19-25 region, have consistently shown that the N-terminal domain is predominantly unstructured or intrinsically disordered in aqueous solutions.

However, the presence of certain environmental factors can induce conformational changes. For instance, in the presence of mild detergents, a larger fragment of the core protein (residues 1-169) is composed of approximately 50% α-helices. This suggests that while the baseline conformation of the 19-25 peptide in isolation may be disordered, it has a propensity to adopt a helical structure under specific conditions. Research on 18-mer peptides derived from the core protein has also demonstrated that their secondary structure is significantly altered in the presence of model membranes.

Condition Predominant Secondary Structure
Aqueous BufferUnfolded / Intrinsically Disordered
Mild DetergentIncreased α-helical content
Model MembranesAltered secondary structure

Table 2: Secondary Structure of HCV Core Protein Fragments Under Different Conditions as Determined by CD Spectroscopy.

Computational Modeling and Simulation of Peptide Conformation and Flexibility

Computational approaches, particularly molecular dynamics (MD) simulations, have provided valuable insights into the conformational dynamics and stability of the HCV core protein. These simulations complement experimental data by offering a dynamic view of the protein's structure at an atomic level.

Conformational Flexibility and Preferred Conformations of the (19-25) Peptide

The N-terminal domain of the HCV core protein is characterized by a high degree of conformational plasticity. This intrinsic disorder is believed to be important for its function, allowing it to interact with multiple partners, including viral RNA and host cell proteins. The 19-25 fragment, as part of this domain, shares this flexible nature.

While NMR data points to a preferred helical conformation within the 17-37 region, this is likely a transient or induced structure. The peptide likely exists as an ensemble of conformations in solution, with the helical state being one of the accessible and functionally relevant structures. The concept of conformational plasticity is central to understanding how this small peptide segment can participate in the diverse functions of the core protein.

Influence of Environmental Factors on Peptide Structure (e.g., solvent, lipid mimics)

The conformation of the HCV core protein and its fragments is highly sensitive to the surrounding environment. As indicated by CD spectroscopy, the presence of lipid mimics, such as mild detergents or model membranes, can induce a significant increase in the α-helical content of the protein.

This phenomenon is particularly relevant for the 19-25 peptide, given its location within a region that is believed to interact with cellular membranes. The transition from a disordered state in the cytoplasm to a more structured, helical conformation upon membrane association is a common theme for viral proteins involved in assembly and interaction with host cell components. Studies on 18-mer peptides from the core protein have shown that their secondary structure is notably different in aqueous solution compared to when they are in the presence of model membrane systems, highlighting the role of the lipid environment in shaping the peptide's structure.

Post-Translational Modifications (e.g., palmitoylation) and Their Structural Implications relevant to Peptide Function

Post-translational modifications (PTMs) are crucial for regulating the function of many viral proteins. For the HCV core protein, several PTMs have been identified, including phosphorylation, ubiquitination, and palmitoylation.

However, the known sites for these modifications are located outside of the 19-25 amino acid region. For example, palmitoylation, a lipid modification that facilitates membrane interaction, occurs at the conserved cysteine residue 172. Phosphorylation and ubiquitination sites have also been identified in other regions of the protein.

Based on current scientific literature, there are no reported post-translational modifications that occur within the 19-25 fragment of the HCV core protein. Therefore, the structural and functional properties of this specific peptide are primarily determined by its amino acid sequence and its interactions with the local environment, rather than by covalent modifications.

Biochemical Synthesis and Derivatization of Hcv Core Protein 19 25 Analogues for Research

Solid-Phase Peptide Synthesis Strategies for HCV Core Protein (19-25)

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides like HCV Core Protein (19-25) due to its efficiency, ease of purification, and amenability to automation. asm.orgresearchgate.net The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. asm.orggoogle.com

The most common strategy for the synthesis of this peptide utilizes 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. asm.orgresearchgate.net This approach involves the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid using a weak base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). asm.orggoogle.com Following deprotection and washing, the next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. researchgate.net Activation is commonly achieved using reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (Hydroxybenzotriazole) and a base like DIEA (N,N-Diisopropylethylamine). researchgate.net

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence (Pro, Phe, Lys, Val, Asp, Gln, Pro). Trifunctional amino acids require the use of orthogonal, acid-labile protecting groups for their side chains to prevent unwanted side reactions. For HCV Core Protein (19-25), this would include tert-butyl (tBu) for the carboxylic acid side chain of Aspartic acid (Asp) and the tert-butyloxycarbonyl (Boc) group for the amine side chain of Lysine (B10760008) (Lys). google.com

Once the full peptide sequence is assembled on the resin, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) containing scavengers such as water and triisopropylsilane (B1312306) (TIPS) to capture the reactive carbocations generated during the process. nih.gov The crude peptide is then precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Synthesis StepReagent/ConditionPurpose
Resin Swelling DMFPrepares the resin for synthesis.
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus. asm.org
Amino Acid Coupling Fmoc-amino acid, HBTU/HOBt, DIEAActivates the next amino acid and forms the peptide bond. researchgate.net
Final Cleavage TFA, Water, TIPSCleaves the peptide from the resin and removes side-chain protecting groups. nih.gov
Purification RP-HPLCPurifies the crude peptide product.

Solution-Phase Peptide Synthesis Methodologies (if applicable to short peptides)

While SPPS is dominant, solution-phase peptide synthesis remains a viable, and sometimes advantageous, method for the production of short peptides like the HCV Core Protein (19-25) heptapeptide (B1575542), particularly for large-scale synthesis. beilstein-journals.org In this classical approach, protected amino acids are coupled in solution, and the resulting product is purified after each step.

The coupling of peptide fragments in solution typically employs coupling reagents similar to those used in SPPS, such as carbodiimides (e.g., EDC·HCl) with additives (e.g., HOBt) to facilitate amide bond formation and minimize racemization. thieme-connect.com Protecting groups are crucial, with the benzyloxycarbonyl (Z) group often used for temporary N-terminal protection, which can be removed by catalytic hydrogenation. beilstein-journals.org After the linear heptapeptide is assembled, a final global deprotection step is performed to remove all protecting groups. Purification between steps often involves crystallization or chromatography. thieme-connect.com

Synthesis ApproachKey FeaturesAdvantages for Short Peptides
Stepwise Synthesis Amino acids are added one by one to the growing chain in solution.High purity control at each step.
Fragment Condensation Pre-synthesized peptide fragments (e.g., di-, tri-, or tetrapeptides) are coupled. thieme-connect.comresearchgate.netIncreased efficiency for longer peptides, reduced number of coupling cycles. beilstein-journals.org
Purification Crystallization or column chromatography after each coupling step. thieme-connect.comEnsures high purity of intermediates.

Isotopic Labeling for Biophysical Studies (e.g., 13C, 15N labeling for NMR)

For detailed structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy, analogues of HCV Core Protein (19-25) can be synthesized with isotopic labels. genscript.com Stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the peptide's backbone or side chains. sigmaaldrich.comqyaobio.com This labeling allows for the selective observation of specific nuclei, which simplifies complex NMR spectra and enables the determination of three-dimensional structures and the study of molecular interactions in solution. genscript.comqyaobio.com

Isotopically labeled amino acids, which are commercially available, are used as building blocks during SPPS. sigmaaldrich.com For example, to study the conformation of a specific residue within the peptide, one could incorporate a ¹³C and ¹⁵N-labeled amino acid at that position. This site-specific labeling provides detailed information about the local environment of that residue. sigmaaldrich.com Alternatively, uniform labeling of the entire peptide can be achieved by using labeled precursors in a biosynthetic system, although for a short, synthetic peptide like this, site-specific chemical synthesis is more common and feasible. sigmaaldrich.comnih.gov

The use of ¹³C and ¹⁵N-labeled peptides is particularly powerful for studying the binding of the HCV core protein fragment to antibodies or other biological macromolecules, providing insights into the specific residues involved in the interaction. genscript.comqyaobio.com

IsotopeApplication in NMRMethod of Incorporation
¹³C (Carbon-13) Structural determination, analysis of backbone and side-chain dynamics. qyaobio.comIncorporation of ¹³C-labeled Fmoc-amino acids during SPPS. sigmaaldrich.com
¹⁵N (Nitrogen-15) Analysis of protein-peptide interactions, backbone dynamics. qyaobio.comIncorporation of ¹⁵N-labeled Fmoc-amino acids during SPPS. sigmaaldrich.com
²H (Deuterium) Simplification of NMR spectra, studies of solvent accessibility. genscript.comUse of deuterated amino acids or synthesis in deuterated solvents.

Incorporation of Non-Canonical Amino Acids for Probing Interactions

To investigate the structure-activity relationships of HCV Core Protein (19-25) and to enhance its properties, non-canonical amino acids (ncAAs) can be incorporated into its sequence. asm.orgjst.go.jp These synthetic amino acids can introduce novel chemical functionalities, conformational constraints, or resistance to proteolytic degradation. asm.orgmdpi.com

The incorporation of ncAAs is readily achieved using SPPS, where the desired protected non-canonical amino acid is simply used in place of a standard one during a coupling cycle. asm.org Examples of modifications include:

Homologues of Amino Acids: Introducing amino acids with longer side chains, such as homophenylalanine, to probe the spatial requirements of the binding pocket. mdpi.com

Fluorinated Amino Acids: Incorporating fluorinated analogues of Phenylalanine can be useful for ¹⁹F-NMR studies of peptide conformation and binding.

Proline Analogues: Modifying the proline residues can alter the peptide's backbone conformation and rigidity, which can be critical for its antigenic properties. mdpi.com

Photo-crosslinking Amino Acids: Introducing photo-reactive ncAAs (e.g., p-benzoyl-L-phenylalanine) allows for the covalent trapping of binding partners upon UV irradiation, which is invaluable for identifying interacting proteins.

By systematically replacing each amino acid in the HCV Core Protein (19-25) sequence with various ncAAs, researchers can create a library of analogues to map the key residues responsible for its biological activity. frontiersin.org

Type of Non-Canonical Amino AcidResearch ApplicationExample
Conformationally Restricted Probing required backbone geometry for binding.α-aminoisobutyric acid (Aib) mdpi.com
Photo-reactive Identifying binding partners through covalent cross-linking.p-benzoyl-L-phenylalanine
Fluorinated ¹⁹F-NMR studies of conformation and binding.4-Fluorophenylalanine
Altered Side Chain Probing steric and electronic requirements of binding sites.Homophenylalanine mdpi.com

Bioconjugation and Probe Development for Molecular Research

To visualize and track the HCV Core Protein (19-25) peptide in biological systems, it can be chemically modified with various probes through bioconjugation. This involves attaching reporter molecules such as fluorescent dyes, biotin (B1667282), or other tags to the peptide. acs.orgox.ac.uk

Fluorescently labeled analogues of the peptide are particularly useful for a range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. nih.govacs.org A common strategy for labeling is to couple a reactive derivative of a fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, to a primary amine on the peptide. acs.org This can be the N-terminal amine or the side-chain amine of the lysine residue. To ensure site-specific labeling, an orthogonal protecting group can be used for the lysine side chain, which is removed after the peptide has been fully assembled, allowing for selective conjugation.

Alternatively, a non-canonical amino acid with a unique reactive handle, such as an azide (B81097) or alkyne group, can be incorporated into the peptide sequence. This allows for highly specific labeling via "click chemistry," a bioorthogonal reaction that proceeds with high efficiency and specificity in complex biological media. genscript.com

Another common modification is biotinylation, the conjugation of biotin to the peptide. Biotinylated peptides can be used in various affinity-based assays, such as ELISA or Western blotting, where they are detected by streptavidin or avidin (B1170675) conjugated to an enzyme or fluorophore. researchgate.net

These molecular probes are indispensable tools for studying the cellular uptake of the peptide, its localization within cells, and its interaction with specific receptors or antibodies. ox.ac.uk

Molecular Interactions and Binding Mechanisms of Hcv Core Protein 19 25

Protein-Peptide Interactions

The HCV core protein fragment (19-25) is involved in critical interactions with host cellular proteins, which can modulate host immune responses and facilitate viral persistence.

Identification of Interacting Host Cellular Proteins (e.g., DDX3X, gC1qR)

Research has identified several host proteins that interact with the HCV core protein. Among these, DEAD-box RNA helicase 3 X-linked (DDX3X) and the receptor for the globular heads of C1q (gC1qR) are prominent interacting partners.

DDX3X: The DEAD-box RNA helicase DDX3X is essential for the HCV life cycle. nih.gov Studies have shown a direct interaction between the HCV core protein and DDX3X. nih.govplos.orgasm.org This interaction has been mapped to the N-terminal region of the core protein. plos.orgasm.org Specifically, peptides derived from the HCV core, including the 16-36 amino acid region, have been shown to bind to DDX3X. plos.org This interaction is thought to be important for HCV replication, although some studies suggest it might be dispensable for the proviral role of DDX3X. asm.orgnih.gov The colocalization of DDX3X with the HCV core protein near the endoplasmic reticulum and lipid droplets further supports their interaction in infected cells. plos.orgasm.orgnih.gov

gC1qR: The globular domain of C1q receptor (gC1qR) is another crucial host factor that interacts with the HCV core protein. nih.govnih.gov This interaction has been shown to inhibit T-lymphocyte proliferation, a mechanism that may contribute to HCV's ability to establish persistent infections. nih.govasm.org The binding of the HCV core protein to gC1qR on T cells can impair their activation and proliferation. asm.org This interaction can also suppress the production of key cytokines like IL-12, hindering the differentiation of T helper 1 (Th1) cells. mdpi.com

Table 1: Host Cellular Proteins Interacting with HCV Core Protein

Interacting Host Protein Interacting Region on HCV Core Functional Consequence of Interaction
DDX3X N-terminal region (including aa 16-36) plos.orgasm.org Essential for HCV replication nih.govasm.org

Kinetic and Thermodynamic Analysis of Binding Events (e.g., SPR, ITC)

The binding kinetics and thermodynamics of the HCV core protein's interactions have been investigated using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): SPR analysis has been employed to determine the binding affinity of the HCV core protein to its partners. For instance, the binding affinity constant (Kd) of the core protein for gC1qR was determined to be 3.8 x 10⁻⁷ M. asm.org SPR has also been used to measure the binding of core-derived peptides to the core protein itself, indicating a Kd of 7.2 µM for a specific inhibitory peptide.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for studying the thermodynamics of binding interactions. harvard.edu It has been used to qualitatively investigate the assembly of HCV core proteins around nucleic acids, suggesting that electrostatic interactions are the primary driving force. nih.gov ITC measures the heat changes upon binding, providing data on enthalpy (ΔH) and entropy (ΔS), which are crucial for understanding the nature of the interaction. harvard.edunih.gov

Mapping of Binding Interfaces and Epitope Characterization

Detailed mapping of the binding interfaces and characterization of epitopes on the HCV core protein are essential for understanding the specificity of its interactions.

Binding Site on gC1qR: Biochemical analyses have indicated that the HCV core protein binds to a region on gC1qR spanning amino acids 188 to 259, a site distinct from the binding region of its natural ligand, C1q. nih.gov

CTL Epitopes: Cytotoxic T lymphocytes (CTLs) play a critical role in clearing viral infections. Identifying the specific epitopes on the HCV core protein that are recognized by CTLs is crucial for vaccine development. Computer prediction methods followed by experimental validation have been used to identify HLA-A2 restricted CTL epitopes within the core protein. nih.gov For example, the peptide "ALAHGVRAL" (core 150-158) has been identified as a CTL epitope. nih.gov Other studies have also focused on designing multi-epitope vaccines targeting conserved regions of HCV proteins, including the core. plos.org

Peptide-Nucleic Acid Interactions and Chaperoning Activity (e.g., RNA binding)

The HCV core protein is a potent nucleic acid chaperone, a function critical for the proper folding and dimerization of the viral RNA genome. nih.govfrontiersin.org This activity is primarily mediated by the basic amino acid clusters in its N-terminal domain. oup.comnih.gov

The core protein binds to RNA in a largely sequence-independent manner and facilitates the formation of the most stable nucleic acid structures. oup.com It can promote the annealing of complementary RNA and DNA strands and direct the dimerization of the HCV (+) RNA 3' untranslated region (UTR). nih.gov This chaperoning activity is crucial for viral genome packaging and the formation of new viral particles. nih.govoup.com Studies using peptides derived from the core's basic domains have confirmed their ability to promote these nucleic acid rearrangements. nih.gov The interaction between the core protein and nucleic acids is thought to be driven mainly by electrostatic interactions between the positively charged protein and the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.gov

Peptide-Lipid Membrane Interactions and Membrane Association

The HCV core protein associates with lipid droplets, which are cellular organelles involved in lipid storage. pnas.orgbrieflands.com This association is a critical step for the assembly of infectious virus particles. brieflands.complos.org

The interaction with lipid membranes is mediated by the C-terminal region of domain 1 and the N-terminal region of domain 2 of the core protein. nih.gov The mature core protein is targeted to lipid droplets, where it is thought to recruit the viral replication complex for virion assembly. brieflands.com The expression of the core protein alone can lead to the accumulation of lipid droplets. brieflands.com The association of the core protein with lipid droplets is a complex process that may involve interactions with other cellular proteins, such as apolipoprotein AII. pnas.org This interplay between the HCV core protein and cellular lipids is not only crucial for the viral life cycle but is also linked to the development of hepatic steatosis (fatty liver), a common feature of chronic HCV infection. brieflands.comnih.gov

Influence of Peptide Conformation on Binding Affinity and Specificity

The conformation of the HCV core protein and its derived peptides can significantly influence their binding affinity and specificity for interacting partners. The core protein is known to be intrinsically unstructured in solution, which may allow it to interact with a wide range of partners. researchgate.net However, upon interaction with membranes or nucleic acids, it can undergo conformational changes. nih.gov

The secondary structure of many peptides derived from the core protein changes in the presence of model membranes, suggesting that the membrane environment can induce a more ordered conformation. nih.gov This induced folding could be critical for its function in viral assembly. The ability of the core protein to adopt different conformations may also regulate its various functions, such as its interaction with different host proteins and its role in RNA chaperoning. nih.gov

Mechanistic Roles of Hcv Core Protein 19 25 in Viral Molecular Biology

Involvement in HCV Core Protein Oligomerization and Nucleocapsid Assembly Mechanisms

The formation of the viral nucleocapsid, a crucial step in the HCV life cycle, is driven by the oligomerization of the core protein around the viral RNA genome. nih.gov The core protein's ability to self-assemble into nucleocapsid-like particles is a fundamental aspect of this process. asm.org Research indicates that the N-terminal region of the core protein, which includes the 19-25 amino acid stretch, is vital for these interactions. This region, characterized by its basic amino acid residues, facilitates binding to RNA. asm.org The interaction with RNA is believed to induce conformational changes in the core protein, promoting its oligomerization. nih.gov

Studies have shown that the initial 124 amino acids of the core protein are sufficient for the self-assembly of nucleocapsid-like particles in vitro, highlighting the importance of the N-terminal domain. asm.org The process of oligomerization is a prerequisite for the subsequent interaction with the viral envelope protein E1 during the assembly of the virion. nih.gov This suggests that the 19-25 region, as part of the larger N-terminal domain, plays a foundational role in initiating the structural organization of the new viral particle.

Modulation of Host Cellular Processes at the Molecular Level

The HCV core protein, including regions like the 19-25 segment, actively manipulates host cellular machinery to create a favorable environment for viral replication and persistence.

Interference with Cellular Signaling Pathways (e.g., JAK/STAT, NF-κB, MAPK)

The HCV core protein is known to interfere with several key cellular signaling pathways that are central to the host's antiviral response.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for interferon (IFN) signaling, a critical component of the innate immune response. The HCV core protein has been shown to inhibit this pathway. mdpi.comnih.gov Specifically, the N-terminal region of the core protein, encompassing amino acids 1-23, can directly interact with the SH2 domain of STAT1. nih.gov This interaction impairs the phosphorylation of STAT1, a key step in the signaling cascade, thereby blocking the downstream expression of antiviral genes. nih.govoup.com

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammatory responses. The HCV core protein's effect on this pathway is complex, with some studies reporting activation and others suppression. mdpi.comfrontiersin.org Evidence suggests that the core protein can interact with IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade, and suppress its activity. nih.gov This can lead to reduced expression of inflammatory molecules like cyclooxygenase-2 (COX-2). nih.gov In macrophages, the core protein has been shown to induce the expression of chemokines CCL2 and CXCL10 through the NF-κB pathway. frontiersin.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation and stress responses. HCV infection has been linked to the activation of p38 MAPK. thno.org The core protein can modulate MAPK signaling, which in turn can affect the expression of genes like c-fos and c-jun, potentially promoting cell proliferation. plos.org Furthermore, the core protein can induce the production of transforming growth factor-β (TGF-β), which then activates MAPK pathways in an NF-κB-dependent manner. nih.gov

Impact on Host Gene Transcription and Protein Expression (e.g., hnRNP K, LZIP)

The HCV core protein can directly influence the expression of host genes by interacting with cellular proteins that regulate transcription and translation.

hnRNP K: The heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a transcriptional regulator. The HCV core protein has been found to bind to hnRNP K. nih.gov The binding site on the core protein has been mapped to amino acids 25-91, a region near the 19-25 segment. nih.gov This interaction can disrupt the normal functions of hnRNP K, potentially altering the expression of genes regulated by this protein. nih.govnih.gov In HCV-infected cells, hnRNP K is recruited to locations near lipid droplets where it colocalizes with the core protein and viral RNA, suggesting a role in regulating the availability of viral RNA for virion assembly. nih.gov

LZIP: While direct interaction studies specifically with the 19-25 region and LZIP (liver-specific leucine (B10760876) zipper protein) are limited, the broader context of the core protein's influence on host protein expression is well-documented. The core protein is known to modulate the expression of various cellular genes, which can have downstream effects on the host's metabolic and signaling networks.

Molecular Mechanisms of Interaction with Lipid Droplets and ER

A hallmark of HCV infection is the close association of the core protein with lipid droplets (LDs) and the endoplasmic reticulum (ER). pnas.orgnih.gov This interaction is critical for the assembly of new virus particles. brieflands.com

The mature core protein is targeted to the surface of LDs. embopress.orgnih.gov This localization is mediated by domain 2 of the core protein, but the entire protein's structure and its interactions are crucial for this process. nih.gov The core protein's presence on LDs can interfere with the cell's lipid metabolism, contributing to steatosis, a common feature of chronic hepatitis C. nih.govnih.gov The interaction with LDs is thought to provide a platform for the recruitment of other viral components, such as the replicase complex, to facilitate virion assembly. brieflands.com The core protein shuttles between the ER and LDs, a process that is essential for the envelopment of the nucleocapsid by the viral glycoproteins, which are located in the ER membrane. frontiersin.org

Interactions with Viral Replicase Complex Components and their Modulation (e.g., NS5A, NS3)

The HCV core protein interacts with non-structural (NS) proteins that form the viral replicase complex, influencing viral RNA replication and assembly.

NS5A: The interaction between the core protein and NS5A is critical for the production of infectious virus particles. nih.gov The N-terminal domain of the core protein, which includes the 19-25 region, is involved in this interaction. frontiersin.org This interaction is thought to be a key step in bringing the newly synthesized viral genomes from the replication complexes to the sites of particle assembly on lipid droplets. nih.govplos.org The core protein facilitates the transfer of NS5A to lipid droplets, which in turn helps to position the replication complexes near the assembly sites. mdpi.com

Role in Subcellular Localization and Trafficking of Core Protein

The subcellular localization of the HCV core protein is a dynamic process that is tightly regulated and crucial for its various functions. nih.gov While the mature core protein is predominantly found in the cytoplasm, associated with the ER and lipid droplets, a fraction can also be found in the nucleus. pnas.orgaacrjournals.org

The N-terminal region of the core protein contains basic amino acid clusters that act as putative nuclear localization signals (NLS). nih.govasm.org One of these clusters is located at amino acids 5-13, in close proximity to the 19-25 region. nih.gov The trafficking of the core protein to lipid droplets is a critical step for virus assembly and is dependent on the proper processing of the core protein from the viral polyprotein. embopress.org The interaction with microtubules has also been implicated in the movement of core protein-containing puncta within the cell, a process that is important for the egress of the core protein from the surface of lipid droplets during virus assembly. nih.gov

Interactive Data Tables

Table 1: Cellular Signaling Pathways Modulated by HCV Core Protein

Signaling PathwayKey Interacting Host ProteinEffect of InteractionReference(s)
JAK/STATSTAT1Inhibition of STAT1 phosphorylation, blocking of IFN signaling mdpi.comnih.govoup.com
NF-κBIKKβSuppression of kinase activity, reduced expression of inflammatory molecules nih.gov
NF-κBgC1qRInduction of CCL2 and CXCL10 expression in macrophages frontiersin.org
MAPKp38Activation, leading to modulation of c-Fos and c-Jun pathways thno.orgplos.org

Table 2: Host and Viral Proteins Interacting with HCV Core Protein

Interacting ProteinTypeFunctional Consequence of InteractionReference(s)
hnRNP KHostDisruption of host transcriptional regulation, recruitment to viral assembly sites nih.govnih.gov
NS5AViralCritical for infectious virus production, recruitment of replicase complex to assembly sites frontiersin.orgnih.gov
NS3ViralEssential for infectious virus production, coordination of replication and assembly nih.gov
E1ViralPrerequisite for virion assembly, occurs after core oligomerization nih.gov

Immunological Recognition and Epitope Characterization of Hcv Core Protein 19 25

T-Cell Epitope Mapping and Characterization

T-cell epitopes are critical for the cell-mediated immune response to viral infections. The identification and characterization of these epitopes within the HCV core protein are essential for understanding disease pathogenesis and for the development of potential vaccines. Although specific studies on the 19-25 peptide are not extensively documented, the methodologies for T-cell epitope mapping are well-established.

Once a peptide is presented by an MHC molecule, it can be recognized by a T-cell receptor, leading to T-cell activation and proliferation. In vitro studies to measure this response involve co-culturing peripheral blood mononuclear cells (PBMCs) from HCV-infected individuals or animal models with the synthetic peptide. T-cell activation can be assessed by measuring the upregulation of activation markers, while proliferation is commonly quantified by the incorporation of tritiated thymidine (B127349) ([3H]thymidine) or by dye dilution assays nih.gov. Studies on various immunodominant peptides from the HCV core protein have shown that strong T-cell proliferative responses are associated with the clearance of the virus nih.gov. Conversely, weak or absent T-cell responses are often observed in chronically infected patients nih.gov. In animal models, such as mice, immunization with plasmids encoding HCV core protein fragments allows for the evaluation of induced T-cell responses to specific epitopes asm.org.

Upon activation, T-cells release cytokines, which are signaling molecules that orchestrate the immune response. The profile of cytokines produced provides insight into the type of T-helper (Th) cell response (e.g., Th1, Th2, or regulatory T-cell). In vitro, after stimulating PBMCs with a specific peptide, the supernatant can be analyzed for the presence of various cytokines using techniques like ELISA or multiplex bead arrays. Intracellular cytokine staining followed by flow cytometry can identify the specific T-cell populations producing the cytokines oup.comoup.comfrontiersin.org. For the HCV core protein, a Th1-dominant response, characterized by the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), is generally associated with viral clearance oup.comoup.com. In contrast, responses in chronically infected individuals may show lower levels of Th1 cytokines and potentially higher levels of regulatory cytokines like interleukin-10 (IL-10) oup.comnih.gov.

Table 1: General Cytokine Response to HCV Core Peptides in Different Patient Groups This table represents generalized findings for immunodominant HCV core peptides and not specifically for the 19-25 fragment.

Patient Group Dominant Cytokine Response Associated Clinical Outcome
Resolved Infection IFN-γ, IL-2 (Th1-type) oup.comoup.com Viral Clearance

B-Cell Epitope Prediction and Validation for Research Tools

B-cell epitopes are recognized by antibodies, forming the basis of the humoral immune response. The region of amino acids 19-26 of the HCV core protein has been identified as a B-cell epitope through screening of a phage-displayed peptide library oup.com. The identification of such epitopes is crucial for the development of diagnostic assays and research tools.

Prediction of linear B-cell epitopes often relies on computational methods that analyze the physicochemical properties of the amino acid sequence, such as hydrophilicity, flexibility, and surface accessibility. Once potential epitopes are predicted, they are synthesized and validated experimentally. A common validation method is the use of ELISA, where the synthetic peptide is coated onto a plate and tested for its ability to bind antibodies present in the serum of HCV-infected patients. Western blot analysis using fusion proteins containing the peptide sequence can also confirm its immunoreactivity oup.com. The development of monoclonal antibodies specific to these epitopes provides valuable reagents for research, enabling the detection and quantification of the HCV core protein.

Influence of Sequence Variants on Immunoreactivity (if applicable to this region)

The HCV genome is known for its high mutation rate, leading to the existence of different genotypes and subtypes. While the core protein is one of the most conserved regions of the virus, sequence variations can still occur. Mutations within or flanking an epitope can alter its binding to MHC molecules or its recognition by T-cell receptors and antibodies, potentially allowing the virus to evade the immune response. Studies have shown that mutations in the N-terminal region of the core protein can be associated with different clinical outcomes, although the specific impact on the immunoreactivity of the 19-25 region has not been extensively detailed. Analysis of sequence variation across different HCV genotypes is an important step in designing broadly effective diagnostic tools and vaccine candidates.

Strategies for Enhancing Peptide Antigenicity for Mechanistic Immunological Studies

For research purposes, it is often necessary to enhance the immunogenicity of synthetic peptides to elicit a detectable immune response in vitro or in animal models. Several strategies can be employed to increase the antigenicity of HCV core protein peptides.

One approach is to couple the peptide to a carrier protein, such as keyhole limpet hemocyanin (KLH). Another strategy involves the addition of lipid moieties to the peptide, creating lipopeptides. This modification has been shown to significantly enhance in vitro T-cell proliferation in response to HCV core T-helper epitopes nih.gov. Furthermore, random mutagenesis of the core protein sequence can be used to identify mutants with increased affinity and binding capacity for antibodies, which can then be used to improve the sensitivity of diagnostic assays nih.govscispace.com. Presenting peptide epitopes in a more native-like conformation, for example by displaying them on the surface of a virus-like particle, can also improve their recognition by antibodies that target conformational epitopes nih.gov.

Table 2: Mentioned Chemical Compounds

Compound Name
HCV Core Protein (19-25)
Interferon-gamma (IFN-γ)
Interleukin-2 (IL-2)
Interleukin-10 (IL-10)
Keyhole Limpet Hemocyanin (KLH)

Advanced Research Methodologies for Studying Hcv Core Protein 19 25

Biophysical Techniques for Interaction Analysis

Biophysical techniques are instrumental in characterizing the molecular interactions of the HCV Core Protein (19-25) with its binding partners. These methods allow for the quantitative analysis of binding affinities, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. In the context of HCV research, SPR has been employed to investigate the binding of the core protein to various molecules, including nucleic acids and other proteins. For instance, SPR has been used to study the interaction between the HCV core protein and synthetic oligonucleotides corresponding to the 5' untranslated region of the viral genome. This technique allows for the determination of kinetic parameters such as association and dissociation rates, providing a detailed understanding of the binding dynamics.

ParameterDescriptionTypical Application for HCV Core Protein
Analyte The molecule in solution that binds to the ligand.HCV Core Protein (19-25) or potential binding partners.
Ligand The molecule immobilized on the sensor chip surface.Synthetic RNA/DNA oligonucleotides, antibodies, or cellular proteins.
Response Units (RU) The unit of measurement in SPR, proportional to the mass of analyte bound to the ligand.Used to quantify the extent of binding.
KD (Equilibrium Dissociation Constant) A measure of binding affinity.To determine the strength of the interaction between the core protein and its partners.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular interactions. It is considered the gold standard for characterizing binding thermodynamics, providing a complete thermodynamic profile of an interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). Modern ultrasensitive microcalorimeters have significantly enhanced the applicability of ITC in drug discovery and the study of protein-protein interactions. uspto.gov

Thermodynamic ParameterInformation ProvidedRelevance to HCV Core Protein (19-25) Studies
Binding Affinity (KD) Strength of the interaction.Quantifies how tightly the peptide binds to its target.
Enthalpy (ΔH) Heat released or absorbed during binding.Provides insight into the types of bonds being formed or broken.
Entropy (ΔS) Change in the randomness of the system upon binding.Indicates the role of hydrophobic interactions and conformational changes.

Fluorescence-based techniques are highly sensitive methods for studying molecular interactions and conformational changes. Förster Resonance Energy Transfer (FRET) is a particularly valuable tool that measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. nih.govportlandpress.com This "molecular ruler" can be used to monitor conformational changes within a protein or the proximity of interacting molecules in real-time and in living cells. nih.govportlandpress.com For example, FRET-based assays have been developed to monitor the activity of HCV proteases in live cells. nih.gov Time-resolved FRET (TR-FRET) has also been used to develop assays for identifying inhibitors of HCV core dimerization. researchgate.net

TechniquePrincipleApplication in HCV Core Protein Research
Fluorescence Spectroscopy Measures the emission of light from a fluorophore.To study changes in the local environment of the core protein upon binding.
Fluorescence Anisotropy Measures the rotational diffusion of a fluorescently labeled molecule.To determine binding affinities and kinetics of peptide-protein interactions.
FRET Non-radiative energy transfer between two fluorophores.To measure intramolecular distances and monitor conformational changes or intermolecular interactions. nih.govportlandpress.com

Cell-Free and Recombinant Protein Expression Systems for Peptide Production

The production of sufficient quantities of pure HCV Core Protein (19-25) is essential for detailed structural and functional studies. Cell-free and recombinant protein expression systems are widely used for this purpose. nih.gov Various expression systems, including Escherichia coli, yeast (like Pichia pastoris), insect cells, and mammalian cells, have been utilized to produce recombinant HCV core protein. scispace.combrieflands.com E. coli is often a preferred system due to its cost-effectiveness and high yield, though challenges such as the formation of inclusion bodies can occur. scispace.com Eukaryotic systems like baculovirus and P. pastoris offer the advantage of performing post-translational modifications, which can be crucial for the proper folding and function of the protein. brieflands.comresearchgate.net

Expression SystemAdvantagesDisadvantagesCommon Use for HCV Core Protein
Escherichia coli High yield, cost-effective, rapid growth. scispace.comLack of post-translational modifications, potential for inclusion body formation. scispace.comProduction of large quantities of unmodified core protein for structural and biophysical studies. nih.gov
Yeast (Pichia pastoris) High expression levels, capable of post-translational modifications. brieflands.comSlower growth than bacteria.Production of glycosylated and properly folded core protein for immunological studies. brieflands.com
Insect Cells (Baculovirus) High levels of expression, complex post-translational modifications. researchgate.netMore expensive and time-consuming than bacterial systems.Production of functional core protein for enzymatic assays and interaction studies. researchgate.net
Mammalian Cells Most authentic post-translational modifications and protein folding.Lower yields, high cost, complex culture conditions.Studies requiring native-like protein for functional characterization in a cellular context.

Proteomic Approaches for Identifying Peptide-Interacting Partners (e.g., Mass Spectrometry)

Proteomic approaches, particularly those utilizing mass spectrometry, are crucial for identifying the host and viral proteins that interact with the HCV Core Protein. nih.gov Techniques such as affinity purification coupled with mass spectrometry (AP-MS) have been systematically used to map the protein-protein interaction network of HCV. nih.govresearchgate.net These studies have identified numerous host factors that interact with the core protein, providing insights into its role in viral replication and pathogenesis. nih.govresearchgate.netplos.org For example, proteomic analyses have revealed interactions between the HCV core protein and cellular proteins involved in lipid metabolism and signal transduction pathways. nih.gov

Gene Editing and Knockout Models for Functional Characterization (in cell lines, animal models)

To understand the functional significance of the interactions identified through proteomic and biophysical methods, researchers employ gene editing and knockout models. Techniques like RNA interference (RNAi) and CRISPR-Cas9 allow for the specific knockdown or knockout of host genes in cell lines, such as Huh7 cells, to assess their importance for HCV replication and core protein function. nih.gov Functional genomics screens combined with proteomics have identified novel host cofactors essential for the HCV life cycle. researchgate.net These cellular models, along with animal models, are invaluable for validating the biological relevance of the HCV Core Protein (19-25) and its interacting partners in the context of a living organism. nih.gov Studies using these models have helped to functionally characterize the role of the core protein in disrupting host cell processes, such as innate immune signaling. nih.govnih.gov

Future Directions and Translational Research Avenues for Hcv Core Protein 19 25

Development of Research Probes and Molecular Tools based on the Peptide

The development of specific molecular probes and tools derived from the HCV core protein, including the (19-25) region, is crucial for advancing our understanding of its functions and for diagnostic applications. These tools are instrumental in studying the protein's interactions and its role in the viral life cycle.

Researchers have focused on creating probes for the detection of the HCV core antigen, which can serve as a diagnostic marker for active infection. One such approach involves the use of GNP (gold nanoparticle) probes. In this method, anti-HCVcAg monoclonal antibodies are functionalized on magnetic microparticles, which recognize and bind the HCV core antigen. Gold nanoparticles are modified with a polyclonal antibody and a barcode single-stranded DNA (ssDNA). The presence of the HCV core antigen facilitates the formation of a sandwich immunocomplex, which can be magnetically separated and quantified via real-time PCR of the barcode ssDNA, offering a detection limit of 1 fg mL−1.

Another innovative approach is the use of nanoparticle-supported aptamer probes for the detection of HCV proteins like NS3, which could potentially be adapted for the core protein. Quantum dots (QDs)-based RNA aptamers have been shown to visually detect the target protein with a high degree of sensitivity. Similarly, a QDs-supported RNA oligonucleotide method has been developed for the detection of the HCV NS5B protein, demonstrating the versatility of this technology.

Furthermore, in-house line probe assays (LiPA) have been developed for HCV genotyping. These assays utilize specific probes on nitrocellulose strips to detect different HCV genotypes and subtypes from the highly conserved 5' untranslated region (5'-UTR) of the viral genome. This method provides a rapid and cost-effective alternative to sequencing for determining the viral genotype, which is important for epidemiological studies and for guiding treatment decisions.

These molecular tools and probes not only enhance our diagnostic capabilities but also provide valuable resources for basic research into the molecular mechanisms of HCV infection.

Rational Design of Peptide-Based Inhibitors for Mechanistic Studies of Viral Processes

The rational design of peptide-based inhibitors targeting the HCV core protein is a promising strategy for dissecting its role in viral processes and for developing novel antiviral therapies. The dimerization of the core protein is an essential step in the formation of the viral nucleocapsid, making it an attractive target for inhibition.

Studies have identified core-derived peptides that can inhibit the dimerization of a fragment of the core protein (residues 1-106). For instance, two 18-residue peptides were found to inhibit dimerization by 68% and 63%, respectively. A related 15-residue peptide demonstrated 50% inhibition with an IC50 of 21.9 µM. researchgate.net These inhibitory peptides were shown to bind directly to the core protein fragment. When introduced into HCV-infected cells, these peptides effectively blocked the release of infectious virus particles without affecting viral replication, leading to a 7-fold reduction in viral RNA levels. researchgate.net

The development of quantitative assays to monitor core-core interaction has been instrumental in identifying these inhibitors. Such assays can be used to screen libraries of peptides and small molecules for their ability to disrupt core dimerization. The identification of peptides that inhibit this crucial step in viral assembly provides valuable tools for investigating the molecular details of nucleocapsid formation. researchgate.netresearchgate.net

Synthetic peptide-based assays have also shown significant potential for HCV detection, offering a cost-effective alternative to commercial recombinant protein-based assays, particularly in resource-limited settings. explorationpub.com Peptides derived from both structural and non-structural HCV proteins have been used to develop enzyme immunoassays (EIAs) for screening and confirmatory testing. explorationpub.com

The insights gained from these peptide inhibitors and assays can guide the design of more potent and specific small-molecule inhibitors that mimic the action of the inhibitory peptides. These molecules could serve as novel antiviral agents that target a different aspect of the HCV life cycle compared to current direct-acting antivirals.

Further Investigation of Peptide-Mediated Signaling Pathways

The HCV core protein is known to modulate a multitude of cellular signaling pathways, contributing to the pathogenesis of HCV-related liver diseases, including hepatocellular carcinoma (HCC). nih.govnih.gov Further investigation into the specific role of peptide regions like HCV Core Protein (19-25) in mediating these interactions is crucial for a complete understanding of viral pathogenesis.

The core protein has been shown to affect several key signaling pathways:

STAT3 Signaling: The HCV core protein can induce inflammatory cytokines through the STAT3 signaling pathway. nih.gov It increases the phosphorylation of STAT3 at both Ser-727 and Tyr-705, leading to its activation. asm.org This activation, in turn, can enhance androgen receptor (AR)-mediated transcription. asm.org

Androgen Receptor (AR) Signaling: The HCV core protein acts as a positive regulator of AR signaling. asm.org By activating pathways like PI3K/AKT and JAK/STAT3, the core protein enhances AR transcriptional activity, which can lead to increased expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis. nih.gov

Wnt/β-Catenin Signaling: The HCV core protein can enhance Wnt/β-catenin signaling. plos.org It has been shown to increase and stabilize β-catenin levels by inactivating GSK-3β, leading to the upregulation of Wnt target genes such as c-Myc and cyclin D1, which are involved in cell growth and proliferation. nih.govplos.org

MAPK and NF-κB Signaling: The HCV core protein can activate MAPK, NF-κB, and PI3K/AKT pathways in macrophages through its interaction with the gC1qR receptor. oncotarget.com This interaction induces the expression of A20, a suppressor of cytokine signaling, leading to a state of low-grade chronic inflammation. oncotarget.com The core protein can also inhibit TNF-α mediated apoptosis through NF-κB activation. nih.gov

Insulin (B600854) Signaling: The core protein can impair insulin signaling by increasing the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) at Ser312, which is mediated by JNK. asm.org This can contribute to insulin resistance, a common extrahepatic manifestation of chronic HCV infection.

TGF-β Signaling: Several studies have indicated that the HCV core protein can upregulate the expression of transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in liver fibrosis. nih.gov

Signaling Pathway Effect of HCV Core Protein Key Mediators Downstream Consequences
STAT3 Activation Phosphorylation of Ser-727 and Tyr-705 Increased AR-mediated transcription, induction of inflammatory cytokines
Androgen Receptor (AR) Enhancement of transcriptional activity PI3K/AKT, JAK/STAT3 Increased VEGF expression, angiogenesis
Wnt/β-Catenin Enhancement Inactivation of GSK-3β, stabilization of β-catenin Upregulation of c-Myc and cyclin D1, cell proliferation
MAPK/NF-κB Activation gC1qR Induction of A20, chronic inflammation, inhibition of apoptosis
Insulin Impairment JNK-mediated phosphorylation of IRS-1 at Ser312 Insulin resistance
TGF-β Upregulation - Liver fibrosis

Further research is needed to delineate the precise molecular interactions between specific domains of the HCV core protein, such as the (19-25) peptide, and the components of these signaling pathways. Understanding these interactions could reveal novel targets for therapeutic intervention to mitigate the pathogenic effects of HCV infection.

Computational Approaches for Predicting Peptide Function and Interaction Networks

Computational approaches have become indispensable tools for predicting the function of viral peptides like HCV Core Protein (19-25) and for mapping their interaction networks within the host cell. These methods offer a powerful means to analyze the vast and complex datasets generated by proteomic and genomic studies.

Structural Bioinformatics: This field employs techniques like homology modeling, molecular docking, and molecular dynamics simulations to predict the three-dimensional structures of viral proteins and their complexes with host factors. nih.govresearchgate.net By predicting the structure of the HCV core protein, researchers can identify potential binding sites for host proteins and small molecules. nih.gov For example, the interface between the N-terminal and C-terminal domains of the core protein has been identified as a potential target for antiviral agents. nih.gov

Protein-Protein Interaction (PPI) Network Analysis: Computational methods are used to construct and analyze the network of interactions between HCV proteins and human proteins. microbiologyjournal.orgembopress.org These networks reveal that HCV proteins tend to interact with highly connected and central human proteins, suggesting a strategy of targeting key hubs in the cellular machinery. embopress.org The HCV core protein has been identified as a major perturbator of a network of proteins associated with clinical disorders in chronically infected patients, including the insulin, Jak/STAT, and TGFβ pathways. embopress.org

Machine Learning: Machine learning algorithms, such as support vector machines (SVMs), are being used to predict PPIs between human and HCV proteins based on various features of the protein sequences. govaresh.org These models can achieve high accuracy in predicting which human proteins are likely to interact with HCV proteins. govaresh.org

Functional and Pathway Enrichment Analysis: Once interaction networks are established, computational tools are used to identify the cellular pathways and functions that are significantly enriched with proteins targeted by HCV. oup.com This analysis has revealed that pathways such as Wnt signaling, MAPK signaling, and cell cycle regulation are frequently perturbed by HCV proteins. oup.com

Computational Approach Application to HCV Core Protein (19-25) Key Insights
Structural Bioinformatics Prediction of 3D structure, identification of binding sites The dimeric structure with a high alpha-helix content; the interface between NTD and CTD is a potential drug target. nih.gov
PPI Network Analysis Mapping interactions with host proteins The core protein is a major perturbator of host signaling networks, targeting highly connected proteins. embopress.org
Machine Learning Prediction of interactions with human proteins High-accuracy prediction of PPIs based on protein sequence features. govaresh.org
Functional Enrichment Analysis Identification of perturbed cellular pathways The core protein is involved in modulating pathways related to cancer, inflammation, and metabolic disorders. oup.com

These computational approaches provide a framework for generating hypotheses about the function of specific peptide regions of the HCV core protein. By integrating computational predictions with experimental validation, researchers can accelerate the discovery of the molecular mechanisms underlying HCV pathogenesis and identify novel targets for antiviral therapies.

Q & A

Q. What is the amino acid sequence of HCV Core Protein (19-25), and how is it synthesized for experimental use?

Q. What methodological standards are required for producing recombinant HCV Core Protein (19-25) in E. coli?

Recombinant production involves cloning the HCV Core gene fragment into expression vectors (e.g., pET or pGEX systems) and transforming into E. coli BL21(DE3) strains. Induction with IPTG is followed by protein extraction via sonication and purification using affinity chromatography (e.g., His-tag systems). Quality control requires SDS-PAGE, Western blotting with anti-HCV Core antibodies, and functional validation via ELISA or cell-based assays .

Q. How do researchers validate the structural integrity of HCV Core Protein (19-25)?

Structural validation combines circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix or β-sheet content) and nuclear magnetic resonance (NMR) for residue-level resolution. For advanced studies, X-ray crystallography or cryo-EM is employed to resolve 3D structures, particularly when analyzing interactions with host proteins (e.g., immune receptors) .

Advanced Research Questions

Q. What experimental strategies address contradictory findings on HCV Core Protein (19-25)'s role in immune modulation?

Discrepancies in immune effects (e.g., pro-inflammatory vs. immunosuppressive outcomes) may arise from differences in experimental models (e.g., primary immune cells vs. cell lines) or peptide concentrations. To resolve this:

  • Use primary human peripheral blood mononuclear cells (PBMCs) to mimic physiological conditions.
  • Standardize dose-response curves (e.g., 0.1–10 µg/mL) and exposure times.
  • Validate findings with CRISPR-edited cell lines lacking HCV Core-binding partners (e.g., TLR2/4).
  • Perform meta-analyses of published datasets (e.g., GEO or UniProt) to identify consensus pathways .

Q. How can researchers analyze HCV Core Protein (19-25)'s impact on apoptosis in chronic HCV infection?

The protein upregulates death receptors (DR4/DR5) in PBMCs, promoting caspase-8-mediated apoptosis. Key methodologies include:

  • Flow cytometry to quantify DR4/DR5 surface expression.
  • Caspase activity assays (e.g., fluorogenic substrates for caspase-8).
  • Co-culture experiments with HCV-infected hepatoma cells (e.g., Huh7.5) to model cell-cell interactions.
  • RNA-seq to identify downstream pro-apoptotic genes (e.g., BAX, FAS) .

Q. What computational and experimental approaches integrate multi-omics data to study HCV Core Protein (19-25) interactions?

  • Chemical Proteomics : Use photoaffinity probes or crosslinkers to capture transient interactions with host proteins, followed by LC-MS/MS identification .
  • Network Analysis : Map HCV Core interactomes (e.g., STRING or Reactome) to prioritize pathways like lipid metabolism or NF-κB signaling.
  • Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding interfaces with host targets (e.g., STAT3) .

Methodological Best Practices

  • Ethical Compliance : All studies using human samples must adhere to the Declaration of Helsinki (2013 revision) and obtain institutional review board (IRB) approval .
  • Data Reproducibility : Publish raw datasets (e.g., proteomics or transcriptomics) in public repositories (e.g., PRIDE or GEO) with detailed metadata .
  • Statistical Rigor : Report exact p-values and confidence intervals; avoid "statistical significance" thresholds without context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.